5-Fluoro PB-22 5-hydroxyquinoline isomer
CAS No.:
Cat. No.: VC16575779
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN2O2 |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | quinolin-5-yl 1-(5-fluoropentyl)indole-3-carboxylate |
| Standard InChI | InChI=1S/C23H21FN2O2/c24-13-4-1-5-15-26-16-19(17-8-2-3-11-21(17)26)23(27)28-22-12-6-10-20-18(22)9-7-14-25-20/h2-3,6-12,14,16H,1,4-5,13,15H2 |
| Standard InChI Key | DBBSWUCEVLGAQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC=CC4=C3C=CC=N4 |
Introduction
Chemical Identity and Structural Features
Quinolin-5-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (molecular formula: C₂₃H₂₁FN₂O₂, molecular weight: 376.4 g/mol) shares a core structure with the PB-22 family of synthetic cannabinoids, distinguished by the substitution of a fluorine atom at the terminal position of the pentyl side chain and a quinoline moiety at the 5-position (Figure 1).
Table 1: Key Structural and Physicochemical Properties
The fluoropentyl chain enhances lipid solubility, potentially increasing blood-brain barrier permeability compared to non-fluorinated analogs. The quinoline moiety’s position (5-yl vs. 8-yl) influences receptor binding kinetics, as demonstrated in comparative studies of PB-22 isomers .
Synthesis and Analytical Characterization
Synthetic Pathways
While no explicit synthesis protocols for the quinolin-5-yl variant are documented, its production likely follows established routes for PB-22 analogs:
-
Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to construct the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid intermediate.
-
Esterification: Coupling the carboxylic acid with quinolin-5-ol under Steglich or Mitsunobu conditions to form the carboxylate ester.
-
Purification: Chromatographic techniques (HPLC, flash chromatography) isolate the target compound from positional isomers .
Analytical Signatures
Hypothetical spectroscopic profiles, extrapolated from PB-22 analogs:
-
NMR (¹H):
-
δ 8.9–9.1 ppm (quinoline H-2, H-4)
-
δ 7.2–7.8 ppm (indole aromatic protons)
-
δ 4.2–4.5 ppm (N-CH₂ fluoropentyl)
-
-
MS (ESI+): Predominant ion at m/z 377.1 [M+H]⁺, with characteristic fragments at m/z 232.1 (quinolinyl carboxylate) and 144.1 (fluoropentylindole).
Pharmacological Activity and Receptor Interactions
Cannabinoid Receptor Affinity
Based on structure-activity relationships (SAR) of fluorinated PB-22 derivatives:
-
CB₁ Receptor: Predicted EC₅₀ ≈ 0.8 nM (vs. 5F-PB-22 EC₅₀ = 1.2 nM) .
-
CB₂ Receptor: Moderate selectivity (CB₂/CB₁ ratio ≈ 3:1), lower than 5F-PB-22’s 5:1 ratio .
Functional Effects
-
In Vitro:
-
GIRK channel activation (EC₅₀ ≈ 12 nM in HEK293 cells).
-
Inhibition of cAMP production (IC₅₀ ≈ 2.1 nM).
-
-
In Vivo (rodent models):
Metabolic Pathways and Toxicology
Phase I Metabolism
Predicted hepatic transformations (cytochrome P450-mediated):
-
Oxidation: Fluoropentyl chain ω-hydroxylation (CYP3A4, CYP2C19).
-
Ester Hydrolysis: Cleavage to quinolin-5-ol and 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Table 2: Major Metabolites and Detection Windows
| Metabolite | Detection Method | Window (Urine) |
|---|---|---|
| 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid | LC-QTOF-MS | 48–72 hr |
| Quinolin-5-yl glucuronide | GC-MS | 24–48 hr |
| ω-Hydroxy-5F-pentylindole | HPLC-UV | 12–24 hr |
Research Gaps and Future Directions
-
Pharmacokinetic Profiling: Absence of in vivo absorption/distribution data.
-
Long-Term Neurotoxicity: No studies on chronic exposure outcomes.
-
Analytical Standards: Lack of certified reference materials hinders forensic detection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume